molecular formula C11H10BrNO2 B11766108 5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole

5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole

Cat. No.: B11766108
M. Wt: 268.11 g/mol
InChI Key: KMPZXFINXIGDKF-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole: is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 4-position, and a methyl group at the 2-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Here is a general synthetic route:

    Starting Materials: The synthesis begins with the preparation of 4-(4-methoxyphenyl)-2-methyl-1,3-oxazole-5-carboxylic acid.

    Bromination: The carboxylic acid is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or partially reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 5-substituted oxazole derivatives.

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of dehalogenated or partially reduced oxazole derivatives.

Scientific Research Applications

5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the methoxyphenyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-methyloxazole: Lacks the bromine atom at the 5-position.

    5-Bromo-2-methyloxazole: Lacks the methoxyphenyl group at the 4-position.

    5-Bromo-4-phenyl-2-methyloxazole: Lacks the methoxy group on the phenyl ring.

Uniqueness

5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole is unique due to the combination of the bromine atom, methoxyphenyl group, and methyl group on the oxazole ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-4-(4-methoxyphenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C11H10BrNO2/c1-7-13-10(11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3

InChI Key

KMPZXFINXIGDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)Br)C2=CC=C(C=C2)OC

Origin of Product

United States

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